molecular formula C27H38D6O3 B196734 Calcitriol D6 CAS No. 78782-99-7

Calcitriol D6

Cat. No. B196734
CAS RN: 78782-99-7
M. Wt: 422.7 g/mol
InChI Key: GMRQFYUYWCNGIN-HLEVXKMQSA-N
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Description

Calcitriol D6 is an internal standard used for the quantification of calcitriol by GC- or LC-MS . It is synthesized from 7-dehydro cholesterol in humans via a non-enzymatic photochemical reaction with 290-310 nm UV light in the skin . It is a vitamin D3 receptor agonist and an active metabolite of vitamin D3 .


Synthesis Analysis

Calcitriol is synthesized from Vitamin D3 which undergoes hydroxylation to 25-hydroxy vitamin D3 in the liver, followed by further hydroxylation at the 1α-position in the kidney . A new enzymatic approach to synthesizing calcitriol has been demonstrated where peroxygenase from Agrocybe aegerita can catalyze the selective C-25 hydroxylation of alfacalcidol yielding calcitriol .


Molecular Structure Analysis

The molecular formula of Calcitriol D6 is C27H38D6O3 . The average mass is 422.673 Da and the monoisotopic mass is 422.366699 Da .


Chemical Reactions Analysis

A NP-HPLC method has been developed for the simultaneous estimation and validation of calcitriol. The method is validated for accuracy, linearity, precision, intermediate precision, robustness, specificity system suitability, forced degradation study, effect of variation in flow rate, stability of analytical solution and filter validation .


Physical And Chemical Properties Analysis

The average mass of Calcitriol is 416.637 Da and the monoisotopic mass is 416.329041 Da .

Scientific Research Applications

Anti-Cancer and Anti-Inflammatory Actions

  • Calcitriol exhibits significant anti-proliferative, pro-apoptotic, and pro-differentiating actions on various malignant cells and has shown potential in cancer therapy and chemoprevention. It also demonstrates anti-inflammatory effects, including suppression of prostaglandin action and inhibition of NF-κB signaling (Krishnan & Feldman, 2011).

Athletic Performance

  • Calcitriol may influence athletic performance by increasing intracellular levels in nerve and muscle tissue, which can affect physical and athletic performance. It also appears to increase the size and number of Type II muscle fibers (Cannell et al., 2009).

Renovascular Function in Hypertension

  • Calcitriol has been shown to protect against renovascular dysfunction in hypertension by down-regulating angiotensin II type 1 receptors and reducing oxidative stress (Dong et al., 2012).

Modulation of Expression and Function in Pancreatic Islets

  • Calcitriol modulates the local pancreatic islet renin-angiotensin system and improves islet beta cell secretory function, suggesting potential implications for diabetes treatment (Cheng et al., 2011).

Membrane Vitamin D Receptors

  • Recent research suggests the existence of a membrane-bound receptor for calcitriol, which could potentially integrate with the existing knowledge of vitamin D biology (Fleet, 2009).

Prostate Cancer Chemoprevention and Treatment

  • Calcitriol exhibits multiple anti-inflammatory effects and potential therapeutic strategies for prostate cancer, particularly in combination with nonsteroidal anti-inflammatory drugs (Krishnan & Feldman, 2010).

Pharmacological Effects in Various Diseases

  • Calcitriol and its analogs exert potent effects on cellular differentiation, proliferation, apoptosis, and immunomodulation, impacting skin diseases, cancer, diabetes, and multiple sclerosis (Sintov et al., 2014).

Interaction with Disulfide Isomerase ERp57

  • Calcitriol interacts with the disulfide isomerase ERp57, suggesting a potential nongenomic action and providing insights into its diverse physiological roles (Gaucci et al., 2016).

Effects on Skin Flap Survival in Rats

  • Calcitriol shows potential in promoting skin flap survival by accelerating angiogenesis, reducing inflammation, oxidative stress, and promoting autophagy (Zhou et al., 2016).

Safety And Hazards

Calcitriol D6 should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-HLEVXKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515335
Record name (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcitriol D6

CAS RN

78782-99-7
Record name (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Patankar, A Pudage, V Pradhan, N Joshi, V Vaidya - Citeseer
… Calcitriol d6 was used as internal standard in the present study, which showed same precursor to product … 2 shows the product ion spectrum of Calcitriol and Calcitriol d6 respectively. …
Number of citations: 2 citeseerx.ist.psu.edu
M Ben-Eltriki, M Hassona, G Meckling, H Adomat… - European Journal of …, 2019 - Elsevier
The physiological and anti-cancer functions of vitamin D 3 are accomplished primarily via 1α,25-dihydroxyvitamin D 3 (calcitriol), whereas 20(S)-protopanaxadiol (aPPD) is a …
Number of citations: 9 www.sciencedirect.com
MAM Ben-Eltriki - 2018 - open.library.ubc.ca
The potential therapeutic roles of calcitriol as well as 20 (S)-protopanaxadiol (aPPD), a naturally derived ginsenoside, have gained much attention in recent years for the prevention/…
Number of citations: 2 open.library.ubc.ca
M Kaven - 2023 - search.proquest.com
… The use of calcitriol-d6 and its abundance in each sample’s … formulae of deuterated compounds such as calcitriol-d6 are … synthetic and does not occur in nature, calcitriol-d6 was the …
Number of citations: 0 search.proquest.com
E Fedorov, H Weiler, S Gallo, C Rodd, M Coutu… - 2010
Number of citations: 0

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